molecular formula C12H16Cl3N3O B15045853 1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea

1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea

Cat. No.: B15045853
M. Wt: 324.6 g/mol
InChI Key: OWODBPMURHSWPE-UHFFFAOYSA-N
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Description

1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea typically involves the reaction of 1,1-dimethylurea with 2,2,2-trichloro-1-p-tolylamino-ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can yield amine derivatives by reducing the urea moiety.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea involves its interaction with specific molecular targets. The trichloromethyl group and p-tolylamino moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethyl-3-(2,2,2-trichloroethyl)-urea
  • 1,1-Dimethyl-3-(p-tolylamino-ethyl)-urea
  • 1,1-Dimethyl-3-(2,2,2-trichloro-1-phenylamino-ethyl)-urea

Uniqueness

1,1-Dimethyl-3-(2,2,2-trichloro-1-p-tolylamino-ethyl)-urea is unique due to the presence of both the trichloromethyl group and the p-tolylamino moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C12H16Cl3N3O

Molecular Weight

324.6 g/mol

IUPAC Name

1,1-dimethyl-3-[2,2,2-trichloro-1-(4-methylanilino)ethyl]urea

InChI

InChI=1S/C12H16Cl3N3O/c1-8-4-6-9(7-5-8)16-10(12(13,14)15)17-11(19)18(2)3/h4-7,10,16H,1-3H3,(H,17,19)

InChI Key

OWODBPMURHSWPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)N(C)C

Origin of Product

United States

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